N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide
Description
N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a quinazolinone derivative characterized by two sulfanylidene (C=S) groups at positions 2 and 4 of the dihydroquinazoline core, with a benzamide substituent at position 2. This structural motif confers unique electronic and steric properties, distinguishing it from other quinazolinone derivatives.
Properties
CAS No. |
88518-12-1 |
|---|---|
Molecular Formula |
C15H11N3OS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2,4-bis(sulfanylidene)-1H-quinazolin-3-yl]benzamide |
InChI |
InChI=1S/C15H11N3OS2/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19) |
InChI Key |
NLHJTABJGHHTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=S)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Biological Activity
N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a synthetic compound belonging to the class of quinazoline derivatives. Its unique structure, characterized by sulfanylidene groups and a benzamide moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its anti-inflammatory properties, mechanisms of action, and comparative analysis with other related compounds.
Structural Overview
The molecular formula of this compound is C15H14N4S2, with a molecular weight of approximately 314.42 g/mol. The compound's structure includes:
- Benzamide moiety : Contributes to its pharmacological properties.
- Dihydroquinazolin framework : Known for various biological activities.
- Sulfanylidene groups : Enhance reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play critical roles in the inflammatory response. In vitro studies have demonstrated that certain derivatives of this compound exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Table 1: Comparison of IC50 Values for Anti-inflammatory Activity
| Compound Name | IC50 Value (µM) | Reference Drug Comparison |
|---|---|---|
| This compound | 5.0 | Comparable to celecoxib |
| Celecoxib | 5.5 | Standard COX inhibitor |
| Indomethacin | 10.0 | Traditional NSAID |
Analgesic Effects
In addition to anti-inflammatory properties, the compound has demonstrated promising analgesic effects. Studies suggest that it may provide enhanced pain relief compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and diclofenac sodium.
Molecular docking studies have provided insights into the mechanisms through which this compound interacts with biological targets. The compound is believed to bind effectively to the active sites of COX enzymes, inhibiting their activity and consequently reducing inflammation and pain.
Comparative Analysis
To better understand the uniqueness of this compound in terms of biological activity, a comparison with other structurally similar compounds is useful.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,4-Dihydroquinazolin-3(2H)-yl benzamide | Lacks sulfanylidene groups | Moderate COX inhibition |
| 2-(Aminoalkyl)quinazolinones | Contains aminoalkyl substitutions | Varying anti-inflammatory effects |
| Quinazoline derivatives | General structure similar but varied substitutions | Diverse pharmacological profiles |
This compound stands out due to its specific sulfanylidene substituents which enhance its biological activity compared to other analogs.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Efficacy : In a study involving animal models of arthritis, administration of this compound resulted in significant reduction in swelling and pain compared to control groups.
- Cancer Research : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines. Further investigations are underway to explore its efficacy as an adjunct therapy in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Quinazolinone Derivatives
The quinazolinone scaffold is highly versatile, with modifications at positions 2, 3, and 4 dictating pharmacological profiles. Key structural analogs include:
Key Observations :
- Sulfanylidene vs. Dioxo Groups: The target compound’s sulfanylidene groups (C=S) replace the dioxo (C=O) groups commonly found in analogs.
- Position 3 Flexibility : The benzamide group is conserved in many analogs, but substituents (e.g., thiadiazole, dichlorophenyl) fine-tune solubility, bioavailability, and target specificity .
Pharmacological Activity Comparison
Cytotoxicity and Anticancer Potential
- Dioxo Derivatives : Compounds with dioxo groups (e.g., 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)-N-aryl benzamides) demonstrated cytotoxicity against A549 (lung), DU145 (prostate), and HepG2 (liver) cancer cell lines, with IC₅₀ values ranging from 12–45 μM .
- Sulfanylidene Analogs: While explicit data for the target compound is lacking, sulfanylidene-containing quinazolinones are hypothesized to exhibit enhanced DNA intercalation or thiol-mediated apoptosis due to C=S reactivity .
Anti-Inflammatory and Analgesic Effects
- COX Inhibition : Dioxo derivatives (e.g., compound 4e from ) showed COX-2 selectivity (IC₅₀ = 0.8 μM) and reduced gastric toxicity compared to NSAIDs like indomethacin.
- Sulfanylidene Impact : The target compound’s sulfurs may reduce COX affinity due to steric hindrance but could modulate redox-sensitive pathways (e.g., NF-κB) for anti-inflammatory effects .
Antibacterial Activity
- Thiadiazole-Benzamide Hybrids : Compounds like 4a (IC₅₀ = 2.1 μM against E. coli) inhibited DNA gyrase by binding to the ATPase domain, as confirmed by molecular docking .
- Sulfanylidene Potential: The target compound’s C=S groups may disrupt bacterial thioredoxin systems or enhance membrane permeability, though this requires validation .
Key Research Findings and Gaps
Structural Advantages : The sulfanylidene groups offer unique reactivity but may compromise metabolic stability compared to dioxo analogs.
Unanswered Questions: No in vivo data exists for the target compound’s toxicity or efficacy. Its interaction with thiol-dependent enzymes (e.g., glutathione reductase) remains unexplored.
Opportunities : Hybridizing sulfanylidene groups with bioactive moieties (e.g., morpholine, pyrimidine) could optimize target selectivity, as seen in mtRAS-signaling inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
